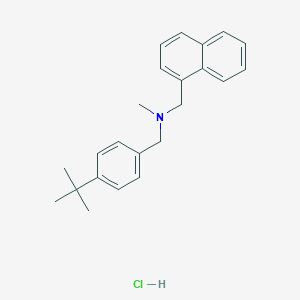

Butenafine hydrochloride

概要

説明

ブテナフィン塩酸塩は、合成されたベンジルアミン系抗真菌薬です。主に、水虫、白癬、股癬などの様々な真菌感染症の治療のために、外用製剤として使用されます。 この化合物は、幅広い皮膚糸状菌および酵母菌感染症に対して有効であることが知られています .

製法

合成経路と反応条件

ブテナフィン塩酸塩は、4-tert-ブチルベンジルクロリドとN-メチル-1-ナフチルメチルアミンを反応させる多段階プロセスによって合成されます。反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下、還流条件下で行われます。 得られた生成物は精製され、塩酸塩に変換されます .

工業生産方法

工業的には、ブテナフィン塩酸塩の合成は、同様の反応条件で、収率と純度を高くするために最適化されたパラメータを使用してスケールアップされます。 このプロセスには、大規模反応器と反応条件の連続監視が含まれ、一貫性と品質を維持します .

準備方法

Synthetic Routes and Reaction Conditions

Butenafine hydrochloride is synthesized through a multi-step process involving the reaction of 4-tert-butylbenzyl chloride with N-methyl-1-naphthylmethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction conditions to maintain consistency and quality .

化学反応の分析

反応の種類

ブテナフィン塩酸塩は、反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加できます .

一般的な試薬と条件

置換反応: 一般的な試薬には、ハロアルカンと水酸化ナトリウムや炭酸カリウムなどの塩基があります。

酸化反応: 過マンガン酸カリウムや過酸化水素などの試薬を使用できます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、ハロアルカンとの置換反応により、ブテナフィンの様々なアルキル化誘導体が得られます .

科学研究への応用

化学

化学において、ブテナフィン塩酸塩は、その独特の構造的性質と反応性について研究されています。 研究者は、他のベンジルアミン誘導体を合成するための前駆体としての可能性を探求しています .

生物学

生物学的には、ブテナフィン塩酸塩は、その抗真菌活性について調査されています。 研究は、様々な真菌株に対するその有効性と、耐性感染症の治療における可能性のある使用に焦点を当てています .

医学

医学的には、ブテナフィン塩酸塩は、真菌感染症を治療するために、外用製剤として広く使用されています。 その有効性と安全性のプロファイルは、皮膚科での使用において好ましい選択肢となっています .

産業

工業部門では、ブテナフィン塩酸塩は、様々な抗真菌クリームや軟膏の製剤に使用されています。 その安定性と製剤の容易さは、医薬品製品における幅広い使用に貢献しています .

科学的研究の応用

Clinical Applications

Butenafine hydrochloride is predominantly indicated for the topical treatment of several fungal skin infections. The primary conditions treated include:

- Tinea Pedis (Athlete's Foot)

- Tinea Cruris (Jock Itch)

- Tinea Corporis (Ringworm)

- Tinea Versicolor (Pityriasis Versicolor)

Efficacy in Clinical Studies

A series of clinical studies have demonstrated the efficacy of this compound in treating various fungal infections:

-

Case Study: Tinea Nigra

A 7-year-old patient with tinea nigra caused by Hortaea werneckii was treated with this compound (1%) for 30 days, resulting in complete remission and no recurrence after 12 months . -

Efficacy in Tinea Pedis

A study highlighted that this compound was effective for hyperkeratotic-type tinea pedis, showing significant improvement when used alone or in combination with urea ointment .

Pharmacokinetics and Formulations

Butenafine is typically available as a 1% topical cream. Its pharmacokinetic profile indicates a steady-state concentration achieved within two weeks of application, with varying concentrations observed based on treatment duration and method .

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Formulation | 1% cream |

| Steady-state concentration | Achieved at 2 weeks |

| Half-life | 35–100 hours |

| Absorption | Primarily topical |

Advanced Applications in Drug Delivery Systems

Recent research has explored the incorporation of butenafine into hydrogel formulations for enhanced drug delivery. These systems are designed to improve the release kinetics of butenafine, potentially increasing its therapeutic efficacy against skin infections.

Table 2: Hydrogel Formulations Containing Butenafine

| Hydrogel Type | Release Mechanism | Efficacy Observed |

|---|---|---|

| Hydroxypropylmethylcellulose | Controlled release | Improved skin penetration |

| Microemulsion | Enhanced solubility | Increased bioavailability |

Comparative Efficacy Against Other Antifungals

Butenafine has been compared with other antifungal agents such as terbinafine and clotrimazole. Studies indicate that butenafine exhibits superior fungicidal activity against dermatophytes and Candida albicans compared to these alternatives .

Table 3: Comparative Efficacy of Antifungal Agents

| Antifungal Agent | Activity Against Dermatophytes | Activity Against Candida |

|---|---|---|

| Butenafine | Superior | Superior |

| Terbinafine | Moderate | Moderate |

| Clotrimazole | Moderate | Low |

作用機序

ブテナフィン塩酸塩は、真菌細胞膜の重要な成分であるエルゴステロールの合成に不可欠な酵素であるスクアレンエポキシダーゼを阻害することにより、その抗真菌効果を発揮します。エルゴステロールの合成を阻害することにより、ブテナフィン塩酸塩は細胞膜の透過性を高め、細胞死につながります。 さらに、真菌細胞内でのスクアレンの蓄積は、その殺菌活性をさらに高めます .

類似化合物との比較

類似化合物

- テルビナフィン

- ナフチフィン

- クロトリマゾール

- ミコナゾール

比較

ブテナフィン塩酸塩は、テルビナフィンとナフチフィンと構造的に関連しており、これらもスクアレンエポキシダーゼ阻害剤です。 ブテナフィン塩酸塩は、特定の真菌株、特にカンジダ・アルビカンスに対して優れた活性を示します。 アゾール系抗真菌薬であるクロトリマゾールやミコナゾールとは異なり、ブテナフィン塩酸塩はベンジルアミン誘導体であり、異なる作用機序を持ち、副作用が少ない可能性があります .

生物活性

Butenafine hydrochloride is a synthetic antifungal agent classified under the benzylamine group, primarily used for treating various dermatophyte infections and other fungal conditions. This article delves into its biological activity, including mechanisms of action, efficacy in clinical studies, and comparative analyses with other antifungal agents.

The antifungal activity of this compound is primarily attributed to its ability to inhibit the enzyme squalene monooxygenase . This inhibition disrupts the biosynthesis of ergosterol, a vital component of fungal cell membranes. The resultant deficiency in ergosterol leads to increased membrane permeability and leakage of cellular contents, ultimately resulting in fungal cell death. Additionally, the accumulation of squalene due to inhibited conversion contributes to the cytotoxic effects on fungi .

Efficacy Against Fungal Infections

Butenafine has demonstrated potent activity against a variety of fungi, particularly dermatophytes responsible for skin infections. Its effectiveness has been evaluated in several clinical studies:

- Tinea Cruris : A study involving 93 patients showed that butenafine applied once daily for two weeks resulted in a mycological cure rate of 66% by day 7 and 81% at four weeks post-treatment, significantly higher than the vehicle control (13%) .

- Onychomycosis : In a placebo-controlled trial with 60 patients suffering from toenail onychomycosis, butenafine combined with urea was found to cure 88% of cases compared to 0% in the placebo group after 24 weeks, indicating its strong efficacy in treating nail infections .

- Tinea Pedis : Experimental models have confirmed butenafine's effectiveness against tinea pedis, showing significant improvement in lesions compared to controls .

Comparative Efficacy with Other Antifungals

Butenafine's efficacy has been compared with other antifungal agents such as terbinafine and naftifine:

| Antifungal Agent | Mycological Cure Rate (Day 7) | Overall Cure Rate (42 Days) |

|---|---|---|

| Butenafine | 66% | 81% |

| Terbinafine | 29% | 62% |

These results indicate that butenafine not only acts faster but also achieves higher cure rates compared to terbinafine .

Safety and Tolerability

Clinical studies have reported that butenafine is generally well tolerated. Adverse effects are minimal, with most patients experiencing only mild local irritation or burning sensations at the application site . Long-term follow-up studies indicate no significant recurrence of infections after successful treatment with butenafine .

特性

IUPAC Name |

1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N.ClH/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20;/h5-15H,16-17H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBSAUIFGPSHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048589 | |

| Record name | Butenafine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101827-46-7 | |

| Record name | Butenafine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101827-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butenafine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101827467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butenafine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-tert-Butylbenzyl)-N-methyl-1-naphtalenemethanamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTENAFINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8XA2029ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。